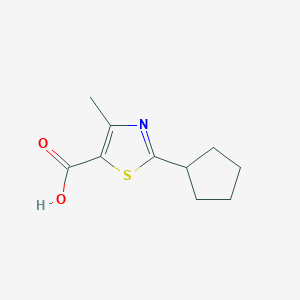

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Chemical Classification and Structural Features

This compound belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered aromatic ring containing one sulfur atom and one nitrogen atom. The compound exhibits the molecular formula C₁₀H₁₃NO₂S and possesses a molecular weight of 211.28 grams per mole. The structural architecture incorporates several distinct functional groups that contribute to its chemical identity and potential reactivity patterns.

The thiazole core structure represents a fundamental heterocyclic system that demonstrates significant π-electron delocalization, conferring aromatic properties to the ring system. The presence of both nitrogen and sulfur heteroatoms creates unique electronic characteristics that distinguish thiazoles from other five-membered heterocycles such as pyrroles, furans, or imidazoles. The calculated π-electron density in thiazole rings typically marks the carbon-5 position as the primary site for electrophilic substitution reactions, while the carbon-2 position remains susceptible to deprotonation due to the acidic nature of the proton at this location.

The specific structural modifications present in this compound include a cyclopentyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position. These substituents significantly influence the compound's physical and chemical properties, including its solubility characteristics, reactivity patterns, and potential biological activities. The cyclopentyl group introduces steric bulk and lipophilic character, while the carboxylic acid moiety provides hydrogen bonding capability and ionizable functionality.

The canonical SMILES notation for this compound is recorded as CC1N=C(SC=1C(O)=O)C1CCCC1, while the International Union of Pure and Applied Chemistry name follows the systematic nomenclature as this compound. The compound's three-dimensional structure can be characterized by the InChI identifier InChI=1S/C10H13NO2S/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13), which provides a standardized representation of its connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂S | |

| Molecular Weight | 211.28 g/mol | |

| Exact Mass | 211.06670 | |

| Chemical Abstracts Service Number | 472805-45-1 | |

| InChI Key | WZSPRJATXFKXHP-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the thiazole ring system to the scientific community on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS that exhibit a relationship to pyridine analogous to that of thiophene to benzene.

The discovery of thiazole emerged from investigations into α-thiocyanoacetone derivatives, initially studied by J. Tcherniac and C. H. Norton, who had obtained compounds through reactions of ammonium thiocyanate with chloroacetone. Hantzsch and Weber's systematic examination of these compounds led to the recognition of their cyclic nature and the identification of the first free thiazole derivative, 4-methylthiazole, obtained through reduction processes. This breakthrough established thiazole as a distinct heterocyclic system and opened new avenues for synthetic and theoretical investigations.

The early history of thiazole chemistry was marked by significant scientific controversy, particularly between Hantzsch and Tcherniac, which extended for over three decades. This debate centered on the structural interpretation of compounds initially described as "rhodanketone" derivatives and their relationship to thiazole ring systems. The resolution of these controversies contributed to a deeper understanding of thiazole isomerization processes and the establishment of reliable synthetic methodologies for thiazole preparation.

The development of synthetic approaches to thiazole derivatives has evolved considerably since the original Hantzsch thiazole synthesis. Classical methods including the Cook-Heilbron synthesis, Herz synthesis, and modified Hantzsch procedures have provided various routes to thiazole ring systems. Modern synthetic strategies have expanded to include donor-acceptor reactions, intramolecular nucleophilic substitution, photochemical transformations, arylation processes, cycloaddition reactions, and oxidative methodologies.

The recognition of thiazole rings in naturally occurring compounds has significantly enhanced interest in this heterocyclic system. The identification of thiazole moieties in essential biomolecules such as thiamine (vitamin B₁) demonstrated the biological relevance of this chemical scaffold. Subsequently, thiazole-containing natural products including peptide alkaloids, metabolites, and cyclopeptides have been discovered, further establishing the importance of thiazole chemistry in biological systems.

Significance in Medicinal Chemistry and Material Science

The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with more than 90 thiazole-containing derivatives currently under clinical investigation and numerous thiazole-based compounds approved for therapeutic use. The versatility of the thiazole ring system stems from its ability to participate in diverse biological interactions while maintaining favorable pharmacokinetic properties. Research has demonstrated that thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic effects.

The electronic characteristics of the thiazole ring contribute significantly to its medicinal chemistry applications. The presence of both nitrogen and sulfur heteroatoms creates multiple sites for hydrogen bonding interactions and metal coordination, enabling thiazole-containing compounds to interact effectively with biological targets. The aromatic nature of the thiazole ring provides structural rigidity that can enhance binding affinity and selectivity for specific protein targets, while substituent modifications allow for fine-tuning of pharmacological properties.

Contemporary drug discovery efforts have focused on thiazole derivatives for their potential in addressing drug resistance challenges. The thiazole scaffold offers opportunities for generating novel molecular entities with improved potency, reduced toxicity, and enhanced pharmacokinetic profiles. Structure-activity relationship studies have revealed that modifications to the thiazole ring, such as those present in this compound, can significantly influence biological activity and selectivity profiles.

In material science applications, thiazole-based compounds have gained attention as organic semiconductors for electronic device applications. Thiazole units serve as electron-accepting components in organic semiconducting materials, contributing to charge transport properties in organic field-effect transistors, solar cells, and light-emitting diodes. The electron-withdrawing nature of the thiazole nitrogen atom enhances the electron-accepting character of these materials, making them valuable components in organic electronic devices.

The development of thiazole-based materials has also extended to catalytic applications, where thiazole derivatives function as ligands in transition metal complexes. These complexes serve as catalysts in various organic transformations, including carbene generation processes, Stetter reactions, and benzoin condensation reactions. The coordination properties of thiazole rings enable the formation of stable metal complexes that exhibit enhanced catalytic activity compared to their metal-free counterparts.

The significance of compounds like this compound extends beyond their individual properties to represent the broader potential of thiazole chemistry in addressing contemporary scientific and technological challenges. The combination of established synthetic methodologies, well-understood structure-activity relationships, and demonstrated biological relevance positions thiazole derivatives as valuable tools for continued research and development in both medicinal chemistry and material science applications.

Properties

IUPAC Name |

2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSPRJATXFKXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472805-45-1 | |

| Record name | 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis

A classical and widely used method for thiazole ring formation is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. This approach has been adapted to synthesize various substituted thiazoles, including those bearing carboxylic acid groups.

- Key Reaction: α-Haloketone + Thioamide → Thiazole ring

- Advantages: High yields, relatively straightforward conditions

- Limitations: Requires preparation of α-haloketone precursors and control of reaction conditions to minimize impurities

Cyclopentyl Group Introduction

The cyclopentyl group can be introduced either by:

- Using cyclopentyl-substituted α-haloketones as starting materials in the Hantzsch synthesis, or

- Post-thiazole ring formation alkylation or substitution reactions at the 2-position nitrogen or carbon atom, depending on the synthetic route.

Detailed Preparation Methods of 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

Stepwise Synthesis Outline

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of α-haloketone intermediate | Starting from cyclopentanone, halogenation (e.g., bromination) to form 2-bromo-cyclopentanone | Ensures cyclopentyl moiety incorporation |

| 2 | Formation of thioamide or thiourea derivative | Reaction of appropriate amine or acid derivatives with Lawesson's reagent or P2S5 to introduce sulfur | Converts carbonyl to thioamide for ring closure |

| 3 | Hantzsch thiazole ring synthesis | Condensation of α-haloketone with thioamide under mild heating in polar solvents | Forms the thiazole ring with cyclopentyl at position 2 |

| 4 | Introduction of methyl group at position 4 | Methylation via methyl iodide or use of methyl-substituted starting materials | Ensures correct substitution pattern |

| 5 | Carboxylation at position 5 | Oxidation or direct carboxylation techniques, such as treatment with CO2 under basic conditions or hydrolysis of ester intermediates | Generates the carboxylic acid functional group |

| 6 | Purification | Recrystallization and chromatography | Achieves high purity and yield |

Example Synthetic Route (Adapted from Literature)

- Step 1: Synthesis of 2-bromo-1-cyclopentanone by bromination of cyclopentanone.

- Step 2: Preparation of methyl thioamide derivative from acetamide or methyl-substituted precursors.

- Step 3: Condensation of 2-bromo-1-cyclopentanone with methyl thioamide in ethanol or aqueous potassium carbonate solution at room temperature or mild reflux to form the 1,3-thiazole ring.

- Step 4: Hydrolysis of ester intermediates (if esters are used) to yield the carboxylic acid at position 5.

- Step 5: Purification by recrystallization from suitable solvents or chromatographic methods.

Research Findings and Optimization

Use of Calcium Carbonate in Thiazole Formation

A modified approach uses calcium carbonate to neutralize hydrobromic acid generated in situ during thiazole ring formation, improving yields and simplifying purification. However, this method may cause partial racemization at chiral centers if present.

Avoidance of High-Temperature Reflux

In some syntheses, conventional reflux conditions lead to impurity formation. Performing reactions at room temperature or mild heating with controlled pH (e.g., acidification to pH 6) reduces side products and improves purity.

Coupling Reactions for Functionalization

Coupling the thiazole acid intermediate with amines or acid chlorides using coupling reagents such as HOBt, HCTU, and DIEA enables the preparation of derivatives and analogues for further biological evaluation.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hantzsch Synthesis with α-haloketone and thioamide | Cyclopentanone derivatives, thioamides | Mild heating, polar solvents | High (typically >80%) | Straightforward, scalable | Requires halogenated intermediates |

| Calcium Carbonate Neutralization Method | Amino acid-derived thioamides | Room temp, CaCO3 base | Improved yield | Simplified purification | Partial racemization risk |

| Coupling Reactions with Acid Chlorides | Thiazole carboxylic acid, amines | Use of coupling agents (HOBt, HCTU) | Moderate to high | Enables functionalization | Multi-step, reagent cost |

| Direct Carboxylation or Hydrolysis | Ester intermediates | Acid/base hydrolysis or CO2 treatment | High | Direct access to acid | Requires ester intermediates |

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Synthesis Routes

The synthesis of 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves cyclization reactions. A common method includes the reaction of cyclopentanone with thioamide and methyl iodide under basic conditions to form the thiazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. Industrial production often employs continuous flow reactors to enhance yield and consistency.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its thiazole ring structure allows for further modifications that can lead to a variety of derivatives with enhanced biological activities.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of thiazole compounds can effectively inhibit a range of pathogens, including drug-resistant strains of Staphylococcus aureus and Candida species. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzyme inhibition .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its therapeutic potential. It has been evaluated as a scaffold for designing new drugs targeting various diseases, including cancer and metabolic disorders. The compound's ability to interact with biological targets such as enzymes and receptors is crucial for its therapeutic efficacy .

Case Study: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for anticancer activity against various cancer cell lines, including human colon carcinoma (Caco-2) and breast carcinoma (MDA-MB-231). Results demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be used as a building block in organic synthesis, leading to the development of novel materials and chemical products.

| Compound Name | Biological Activity | Target Pathogen/Cancer Type |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Candida species |

| Thiazole Derivatives | Anticancer | Caco-2, MDA-MB-231 cell lines |

| Modified Thiazoles | Anti-inflammatory | Inhibition of inflammatory enzymes |

Synthesis Methods Overview

| Synthesis Method | Key Reactants | Yield/Conditions |

|---|---|---|

| Cyclization Reaction | Cyclopentanone, Thioamide | High yield under basic conditions |

| Oxidation Reaction | Precursor Thiazoles | Optimized for industrial scale |

Mechanism of Action

The mechanism by which 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences biological activity and physicochemical properties:

Key Observations :

Functional Group Modifications at Position 5

The carboxylic acid group at position 5 is a common feature, but derivatives with alternative functionalities exist:

Key Observations :

Structural-Activity Relationship (SAR) Insights :

- Bulky substituents (e.g., cyclopentyl , isobutoxyphenyl ) enhance target selectivity but may reduce solubility.

- Electron-withdrawing groups (e.g., cyano in Febuxostat) increase electrophilicity, improving enzyme inhibition .

Biological Activity

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2S, with a molecular weight of 211.28 g/mol. The compound features a cyclopentyl group, a methyl group, and a carboxylic acid functional group attached to the thiazole ring, contributing to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The carboxylic acid group may facilitate binding to active sites of enzymes, influencing their activity and leading to therapeutic effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective against methicillin-resistant strains |

| Escherichia coli | Demonstrated broad-spectrum activity |

| Candida species | Exhibited antifungal properties |

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Properties

Thiazole derivatives have also shown promise in anti-inflammatory applications. Compounds similar to this compound have been reported to reduce inflammation markers in various models, indicating potential therapeutic uses in inflammatory diseases .

Antioxidant Activity

The antioxidant properties of thiazoles are well-documented. Studies have indicated that compounds bearing similar structures can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. This activity suggests potential applications in preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Cyclocondensation of cyclopentyl-substituted precursors with thiourea derivatives in acetic acid under reflux (3–5 hours) is a common approach. Sodium acetate acts as a base to deprotonate intermediates, while controlled heating minimizes side reactions (e.g., decarboxylation). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures improves purity . Variations in stoichiometry or solvent polarity (e.g., ethanol vs. DMF) significantly affect yield (typically 60–85%) and crystallinity.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR confirms cyclopentyl proton environments (δ 1.5–2.5 ppm for cyclopentyl CH) and thiazole ring protons (δ 7.2–8.1 ppm). -NMR identifies the carboxylic acid carbon at δ 165–170 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C-S = 1.68–1.72 Å) and dihedral angles to confirm stereochemistry. High-resolution data (>0.8 Å) are critical for distinguishing positional isomers .

Q. What are the key challenges in ensuring compound stability during storage and handling?

- Methodological Answer : The carboxylic acid moiety is prone to hygroscopicity and degradation under humid conditions. Storage at −20°C in argon-purged vials with desiccants (e.g., silica gel) preserves integrity. Stability studies using HPLC (C18 columns, 0.1% TFA in acetonitrile/water) monitor degradation products, revealing <5% decomposition over 6 months under optimal conditions .

Advanced Research Questions

Q. How does this compound inhibit corrosion in metal-organic frameworks (MOFs), and what mechanistic insights do electrochemical studies provide?

- Methodological Answer : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.1 M HCl show inhibition efficiencies >90% at 10 M. Adsorption follows the Langmuir isotherm, suggesting chemisorption via the thiazole sulfur and carboxylic oxygen onto metal surfaces. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) correlate inhibition efficacy with molecular orbital energies (e.g., low ΔE = 3.2 eV between HOMO and LUMO) .

Q. What computational strategies are effective in predicting the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). The carboxylic acid group forms hydrogen bonds with Arg120 (binding energy −8.2 kcal/mol), while the cyclopentyl group enhances hydrophobic interactions. QSAR models using Hammett constants (σ = 0.45 for the methyl-thiazole substituent) predict bioactivity trends .

Q. How can researchers resolve contradictions in reported melting points and solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I mp 148–149°C vs. Form II mp 139–140°C). Solubility profiles in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) should be validated via gravimetric analysis under controlled pH (e.g., pH 7.4 PBS) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification, amidation) of the carboxylic acid group?

- Methodological Answer : EDC/HOBt-mediated amidation in dry DMF at 0°C minimizes side reactions (e.g., thiazole ring oxidation). Protecting the thiazole nitrogen with Boc groups improves regioselectivity (>95% yield for amide derivatives). Monitoring via TLC (silica gel, ethyl acetate/hexane 3:1) ensures reaction progression .

Q. How does positional isomerism (e.g., 4-methyl vs. 2-methyl substitution) impact the compound’s chemical and biological properties?

- Methodological Answer : 4-Methyl isomers exhibit higher thermal stability (Δmp +15°C) due to reduced steric hindrance. In COX-2 inhibition assays, 4-methyl derivatives show IC = 0.8 μM vs. 2-methyl analogs (IC = 2.3 μM), attributed to enhanced hydrophobic pocket fitting .

Methodological Considerations for Data Reproducibility

- Synthesis Scale-Up : Pilot-scale reactions (>10 g) require optimized stirring rates (500 rpm) to prevent localized overheating, which degrades the thiazole ring .

- Crystallography : Use high-flux synchrotron sources (λ = 0.7 Å) for low-solubility crystals. SHELXD solves phase problems via dual-space methods, while Olex2 visualizes electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.